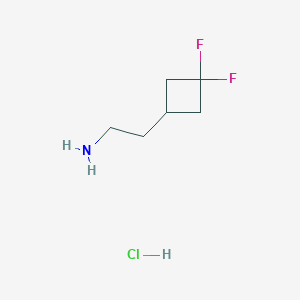![molecular formula C6H4Cl4O2 B1459719 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid CAS No. 1788041-68-8](/img/structure/B1459719.png)
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid
Vue d'ensemble
Description
“4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 1788041-68-8 . It has a molecular weight of 249.91 . The IUPAC name for this compound is 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H4Cl4O2/c7-5(8)4(6(5,9)10)1-2(4)3(11)12/h2H,1H2,(H,11,12) . This code provides a unique representation of the molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Crystal Structure Analysis
One study discusses the crystal structure of closely related compounds, indicating the significance of structural analysis in understanding the properties and reactivity of complex organic molecules. For example, Sieroń et al. (1998) examined the crystal structure of tetramethyl diphosphaferrocenyl carboxylic acid and its complex, highlighting the conformational aspects of diphosphaferrocenes. Such studies are crucial for designing compounds with desired physical and chemical properties.
Substituent Effects on Acidity
Wiberg's research on substituent effects on the acidity of weak acids provides insights into how different substituents influence the acidity of bicyclopentane carboxylic acids. Understanding these effects is essential for designing molecules with specific acidity, which is a critical parameter in various chemical reactions and potential drug design.
Synthesis and Reactivity
Research on the synthesis of halogenated compounds, such as the work by Weis (1976), who reported a new synthesis method for halogenated pentane-4-olide carboxylic acids, highlights the importance of synthetic routes in accessing functionalized molecules for further chemical exploration.
Electrochemical Reduction
The study by Pritts and Peters (1994) on the electrochemical reduction of dihalopentanes at carbon cathodes provides insights into the reactivity of halogenated compounds under electrochemical conditions. Such reactions could offer pathways to novel molecules and intermediates useful in various applications, including material science and synthetic organic chemistry.
Spiroheterocyclic Ring Systems
Research on the synthesis of strained spiroheterocyclic ring systems by Duffy, Morris, and Romo (2009) demonstrates the potential of such compounds in synthetic chemistry, including the synthesis of natural and unnatural products. The unique reactivity patterns of these systems can lead to innovative ways to construct complex molecular architectures.
These studies, although not directly related to 4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid, underline the broad interest in the synthesis, structural analysis, and reactivity of complex organic compounds. Such research can provide foundational knowledge necessary for the development of new materials, pharmaceuticals, and chemical processes.
For detailed insights and further reading, please refer to the cited papers:
- (Sieroń et al., 1998)
- (Wiberg, 2002)
- (Weis, 1976)
- (Pritts & Peters, 1994)
- (Duffy, Morris, & Romo, 2009)
Safety and Hazards
Propriétés
IUPAC Name |
1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl4O2/c7-5(8)4(6(5,9)10)1-2(4)3(11)12/h2H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSBVCQAMQFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12C(C2(Cl)Cl)(Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetrachlorospiro[2.2]pentane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-{2-[1-(Methylamino)ethyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1459643.png)





![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)



